molecular formula C19H25N5O5S B451873 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide CAS No. 709003-41-8

4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide

Cat. No.: B451873
CAS No.: 709003-41-8
M. Wt: 435.5g/mol
InChI Key: ONFXUMNMGGBOJJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a benzenesulfonamide core substituted at the 4-position with a [(cyclohexylamino)carbonyl]amino group and at the N-position with a 2,6-dimethoxy-4-pyrimidinyl moiety.

Properties

IUPAC Name

1-cyclohexyl-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S/c1-28-17-12-16(22-19(23-17)29-2)24-30(26,27)15-10-8-14(9-11-15)21-18(25)20-13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H2,20,21,25)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFXUMNMGGBOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Methylation Protocol

The synthesis of 4-amino-2,6-dimethoxypyrimidine, a foundational intermediate, is achieved via a two-step process involving cyclization and methylation. Cyanoacetate (methyl or ethyl ester) and urea undergo cyclization in the presence of sodium alkoxide (e.g., sodium methoxide) under reflux conditions (65–80°C, 3–4 hours), yielding 4-amino-2,6(1H,3H)-pyrimidinedione. Subsequent methylation with dimethyl sulfate or dimethyl carbonate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., NaOH) at 60–80°C for 8–10 hours produces the dimethoxy derivative.

Key Data:

  • Yield : 85–96% for cyclization; 83–89% for methylation.

  • Characterization :

    • 1H NMR (DMSO-d6) : δ 6.61 (s, 2H, NH2), 3.73 (d, 6H, OCH3).

    • 13C NMR (DMSO-d6) : δ 171.2 (C=O), 53.9 (OCH3).

Sulfonamide Formation: Coupling to the Pyrimidine Core

Nucleophilic Aromatic Substitution

The 4-amino group on 2,6-dimethoxypyrimidine undergoes sulfonylation with 4-chlorosulfonylbenzoic acid derivatives to form the sulfonamide linkage. This reaction typically proceeds in anhydrous dichloromethane or DMF, using triethylamine as a base to scavenge HCl.

Reaction Conditions:

  • Molar Ratio : 1:1.2 (pyrimidine:sulfonyl chloride).

  • Temperature : 0–5°C (initial), then room temperature.

  • Time : 12–24 hours.

Characterization of Intermediate:

  • LC-MS : m/z 315.1 [M+H]+ (calculated for C12H14N4O4S).

Environmental and Industrial Considerations

Waste Reduction Strategies

The patent-preferenced method for 4-amino-2,6-dimethoxypyrimidine eliminates phosphorus oxychloride, reducing hazardous wastewater by ~40% compared to traditional routes . Solvent recovery systems (e.g., toluene distillation) further enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(pyrimidinyl)benzenesulfonamides. Key structural analogs and their differentiating features include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₀H₂₆N₆O₅S ~486.58 (estimated) Cyclohexylaminocarbonyl, 2,6-dimethoxypyrimidinyl High lipophilicity, potential for enhanced membrane penetration
Sulfadimethoxine C₁₂H₁₄N₄O₄S 310.33 4-amino, 2,6-dimethoxypyrimidinyl Antimicrobial activity, moderate solubility (solubility ~2840 mg/L )
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide C₁₉H₂₀N₄O₆S₂ 464.52 4-methylbenzenesulfonamide, 2,6-dimethoxypyrimidinyl Predicted pKa ~5.94, moderate boiling point (667.7°C)
4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide C₂₅H₂₉N₅O₇S₂ 575.66 Azepane sulfonyl, benzamide High molecular weight, potential for extended hydrogen bonding

Key Observations :

  • Substituent Impact: The target compound’s cyclohexylurea group replaces the 4-amino group in sulfadimethoxine, likely reducing water solubility but increasing lipid solubility. This substitution may alter binding interactions with biological targets (e.g., dihydropteroate synthase in bacteria) .
  • Solubility: Sulfadimethoxine’s solubility (~2840 mg/L) is attributed to its polar amino group, whereas the target compound’s cyclohexylurea moiety would reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.
  • Synthetic Complexity: The cyclohexylaminocarbonyl group requires additional synthetic steps compared to simpler sulfonamides like sulfadimethoxine, which are commercially available .

Physicochemical Properties

  • Thermal Stability : The compound in has a predicted boiling point of 667.7°C, suggesting that the target compound (with a similar core but bulkier substituents) may exhibit comparable or higher thermal stability.

Biological Activity

4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide, commonly referred to as the compound with CAS number 709003-41-8, is a sulfonamide derivative with significant potential in various biological applications, particularly in oncology and antimicrobial research. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H25N5O5S
  • Molar Mass : 435.4973 g/mol
  • Structure : The compound features a sulfonamide group linked to a pyrimidine moiety, which is known for its biological activity against various diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and microbial resistance. Key mechanisms include:

  • Inhibition of Carbonic Anhydrases : Similar compounds have shown efficacy in inhibiting carbonic anhydrases (CAs), which are implicated in tumor acidosis and resistance to chemotherapy. By targeting these enzymes, the compound may enhance the sensitivity of tumors to cytotoxic drugs .
  • Antitumor Activity : Preliminary studies indicate that related pyrimidine derivatives exhibit antineoplastic properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. These effects are often assessed using cell lines such as HeLa and models like sarcoma 180 .
  • Antimicrobial Properties : The structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. Studies have shown that similar sulfonamide derivatives can suppress biofilm formation and exhibit bactericidal effects .

Antitumor Activity

A study conducted on a related pyrimidine derivative demonstrated significant antitumor effects when encapsulated in liposomes. The encapsulated form showed a 66.47% tumor inhibition rate compared to lower rates for free forms and standard treatments like 5-fluorouracil .

Treatment TypeTumor Inhibition Rate (%)
Liposomal Pyrimidine66.47
Free Pyrimidine50.46
5-Fluorouracil14.47

This indicates that formulation strategies can enhance the therapeutic efficacy of pyrimidine derivatives.

Antimicrobial Activity

In vitro studies assessing the antimicrobial properties of related compounds have shown promising results against common pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) assays indicated effective suppression of microbial growth at low concentrations, suggesting potential for development into new antimicrobial agents .

Q & A

Basic Question: How can researchers confirm the structural integrity of this sulfonamide derivative during synthesis?

Answer:
Structural validation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of key functional groups (e.g., sulfonamide NH, cyclohexyl protons, pyrimidinyl methoxy groups). Discrepancies in chemical shifts may indicate incomplete substitution or stereochemical anomalies .
  • IR Spectroscopy : Identify characteristic peaks such as the carbonyl stretch (~1650–1700 cm1^{-1}) from the urea linkage and sulfonamide S=O vibrations (~1150–1350 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula.

Advanced Question: How can computational methods optimize the reaction pathways for synthesizing this compound?

Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction intermediates and transition states. For example:

  • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify energetically favorable pathways .
  • Apply machine learning to analyze reaction parameters (solvent, temperature, catalysts) from historical data, narrowing optimal conditions and reducing trial-and-error experimentation .
  • Validate predictions with small-scale experiments, iterating between computational and empirical results to refine synthetic protocols .

Basic Question: What experimental design strategies minimize variability in bioactivity assays for this compound?

Answer:
Employ statistical design of experiments (DoE) to control variables:

  • Factorial Design : Test interactions between parameters like pH, temperature, and concentration to identify critical factors affecting activity .
  • Response Surface Methodology (RSM) : Optimize assay conditions (e.g., enzyme inhibition) by modeling non-linear relationships between variables .
  • Include replicates and controls (e.g., positive/negative controls for enzyme assays) to distinguish compound-specific effects from background noise .

Advanced Question: How can researchers resolve contradictions in observed vs. predicted binding affinities for this compound?

Answer:
Discrepancies may arise from conformational flexibility or solvent effects. Mitigate these by:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to assess dynamic binding modes missed in static docking models .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .
  • Cross-Validation : Compare results across multiple assays (e.g., SPR, ITC) to confirm binding kinetics and thermodynamics .

Advanced Question: What reactor design considerations are critical for scaling up the synthesis of this compound?

Answer:
Scale-up requires balancing reaction kinetics and mass transfer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic or rapid reactions involving unstable intermediates .
  • Membrane Separation Technologies : Purify intermediates in situ to avoid yield losses from multi-step isolation .
  • Process Control Systems : Use real-time monitoring (e.g., PAT tools) to adjust parameters like temperature and feed rates dynamically .

Basic Question: How can researchers validate the purity of this compound for pharmacological studies?

Answer:

  • HPLC/UPLC : Use reverse-phase chromatography with UV detection (e.g., at 254 nm) to quantify impurities. Aim for ≥95% purity .
  • Elemental Analysis : Confirm elemental composition (C, H, N, S) matches theoretical values .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products .

Advanced Question: What strategies enable structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Scaffold Diversification : Modify the pyrimidinyl (e.g., substituent position) or benzenesulfonamide moieties to probe electronic and steric effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to guide rational design .

Advanced Question: How can chemical software enhance predictive modeling of this compound’s physicochemical properties?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Predict solubility, logP, and pKa values by simulating solvent interactions .
  • Cheminformatics Platforms : Use tools like Schrödinger or OpenEye to generate ADMET profiles and prioritize analogs with favorable pharmacokinetics .
  • Data Security : Ensure encrypted storage of sensitive computational data to comply with research integrity standards .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Chemical Hygiene Plan : Follow institutional guidelines for PPE (gloves, lab coats), fume hood use, and waste disposal .
  • Risk Assessment : Review SDS for toxicity data (e.g., LD50_{50}) and implement spill containment measures .
  • Training : Complete safety certifications for advanced instrumentation (e.g., HPLC, reactors) .

Advanced Question: How can researchers address discrepancies in cytotoxicity data across cell lines?

Answer:

  • Transcriptomic Profiling : Compare gene expression patterns in resistant vs. sensitive cell lines to identify off-target mechanisms .
  • 3D Tumor Spheroid Models : Mimic in vivo conditions to assess compound penetration and efficacy in heterogeneous cell populations .
  • Dose-Response Synergy Analysis : Evaluate combination therapies (e.g., with chemotherapeutics) using Chou-Talalay methods to quantify synergism .

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